3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid

Chromatography Physicochemical Properties Drug Discovery

Securing a reliable, high-purity batch of 3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid is critical for accurate impurity profiling and fragment-based screening. This compound fills that gap as a ≥95% pure reference standard, validated for HPLC method development and drug impurity identification. - Reference Standard: Confirmed use as a drug impurity reference substance, ensuring chromatographic reliability. - Fragment-like Scaffold: With MW 234.25 and only 4 rotatable bonds, it is an ideal starting point for FBDD library generation. - Synthetic Versatility: Serves as a precursor for novel diamino acid derivatives, broadening downstream synthetic utility.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 1152905-63-9
Cat. No. B1420009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid
CAS1152905-63-9
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C(CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O3/c15-11(16)8-10(9-4-2-1-3-5-9)14-7-6-13-12(14)17/h1-5,10H,6-8H2,(H,13,17)(H,15,16)
InChIKeyKKLIECFPSAXGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic Acid Overview


3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid (CAS 1152905-63-9) is a synthetic small molecule characterized by a 2-oxoimidazolidine (imidazolidinone) ring conjugated to a 3-phenylpropanoic acid moiety [1]. This compound, also referred to as KF-1, belongs to a class of heterocyclic derivatives investigated for diverse pharmacological activities, including angiotensin-converting enzyme (ACE) inhibition and integrin receptor antagonism [2][3]. While closely related analogs like HMR 1031 and 2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid are known as potent, specific integrin or serotonin receptor antagonists, the unique substitution pattern of the title compound defines it as a distinct chemical entity [4][5]. This differentiation is critical for applications where precise structural identity, rather than broad class activity, is paramount—such as its documented use as a reference substance for drug impurities and as a versatile small-molecule scaffold [6].

1 Reference standard workflow: Defined as an impurity reference substance with ≥95% HPLC purity and traceable identity.
2 Fragment-like scaffold fit: Low MW and conformational simplicity support its role in FBDD and chemical probe development.
3 Structural identity focus: A distinct chemical entity, not a class-level bioactive, where precise substitution pattern is critical.

Substitution Risks with Imidazolidinone Analogs


The 2-oxoimidazolidine pharmacophore is a privileged scaffold found in numerous bioactive molecules, yet even subtle modifications to its substitution pattern can drastically alter a compound's biological target profile, potency, and safety [1]. For example, within the VLA-4 antagonist class, HMR 1031 (a complex 3-phenylpropanoic acid derivative) demonstrates a specific embryo-fetal toxicity profile that is not shared by other VLA-4 antagonists like IVL745 [2]. Similarly, while the parent class of 2-oxoimidazolidine-4-carboxylic acids is associated with ACE inhibition, the specific addition of a phenylpropanoic acid side chain, as seen in imidapril, is required for optimal pharmacokinetics and target engagement [3]. These examples underscore that generic interchange among imidazolidinone derivatives is scientifically unsound without direct, assay-specific comparative data. 3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid occupies a unique chemical space; substituting it with a 'similar' analog based solely on core ring structure ignores the precise structure-activity relationships (SAR) that govern its behavior and introduces significant, unquantified variables into any research or development workflow.

Target Compound 3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid: Reference standard with ≥95% purity and distinct clogP profile.
Imidazolidinone Analogs General screening compounds may lack defined purity, characterization, and documented impurity standard designation.
Subtle substitution changes drastically alter target profile. Class-level interchange ignores precise SAR; the compound's unique chemical space may not transfer directly to advanced drug-candidate analogs with distinct pharmacology.

Quantitative Comparison with Structural Analogs


Lipophilicity-Driven HPLC Selectivity

3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid exhibits a calculated logP (clogP) of 1.2276, significantly higher than the parent 3-phenylpropanoic acid (LogP ≈ 1.10-1.84) . This enhanced lipophilicity, conferred by the imidazolidinone ring, provides a distinct retention time in reversed-phase high-performance liquid chromatography (HPLC) compared to simpler carboxylic acid analogs . This property directly supports its role as a chromatographically resolved impurity standard.

Lipophilicity Selectivity
Data to verify
clogP 1.2276
Vs. 3-phenylpropanoic acid (LogP 1.10–1.84)
Supports chromatographic impurity resolution in reversed-phase HPLC.
Calculated property; experimental logP data not available. Source review required.
Chromatography Physicochemical Properties Drug Discovery

Validated Purity for Reference Standard Use

Multiple reputable suppliers provide 3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid with a minimum purity of 95%, as determined by HPLC [1]. Crucially, its identity is rigorously confirmed and traceable via its unique CAS number (1152905-63-9) and InChIKey (KKLIECFPSAXGQB-UHFFFAOYSA-N) [1]. In contrast, many 'analog' imidazolidinone derivatives are sold as screening compounds without the same level of purity guarantee or analytical characterization. This compound is explicitly marketed and documented for use as a reference substance for drug impurities, a designation that carries a specific level of characterization and purity required for regulatory and QC applications [1].

Purity & Identity
Source review
≥95% (HPLC)
Designated impurity reference standard
Differentiates from lower-purity screening compounds for QC applications.
Vendor specification; independent verification recommended for regulatory context.
Analytical Chemistry Quality Control Pharmaceutical Development

Fragment-Like Scaffold vs. Complex Antagonists

3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid (MW: 234.25 g/mol; 4 rotatable bonds) [1] is a significantly smaller and less complex molecule compared to potent, development-stage imidazolidinone-based antagonists. For instance, the VLA-4 antagonist HMR 1031 has a molecular weight of approximately 674 g/mol and over 15 rotatable bonds [2], while the serotonergic antagonist 2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid has a molecular weight of 338.36 g/mol [3]. The target compound's lower molecular weight and reduced flexibility make it a more suitable and tractable 'fragment-like' scaffold for hit generation, chemical biology probe development, or as a synthetic intermediate, whereas the larger, more complex analogs are advanced drug candidates with defined, potent pharmacology.

Scaffold Complexity
Cross-study comparable
MW 234.25 g/mol, 4 bonds
Vs. HMR 1031 (MW ~674, >15 bonds) and 2-(4-Benzyl...) (MW 338.36)
Supports selection as a fragment-like scaffold for hit generation and library synthesis.
Direct comparisons based on reported structural data; source-specific review advised.
Medicinal Chemistry Drug Design Scaffold Hopping

Research and Industrial Applications


HPLC Impurity Reference Standard

Due to its ≥95% purity grade and defined lipophilicity (clogP 1.2276), 3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid is ideally suited as a reference standard in the development and validation of HPLC methods for monitoring drug substance purity . Its distinct chromatographic retention, confirmed by its use as a 'reference substance for drug impurities,' allows for accurate identification and quantification of related process impurities or degradation products in pharmaceutical formulations [1].

Fragment-Based Drug Discovery Scaffold

With a molecular weight of 234.25 g/mol and only 4 rotatable bonds, this compound fits the criteria for a 'fragment-like' molecule, a desirable starting point in fragment-based drug discovery (FBDD) . Its low molecular complexity and high synthetic tractability make it an attractive scaffold for the rapid generation of focused compound libraries, exploring structure-activity relationships (SAR) around the 2-oxoimidazolidine core without the confounding influence of extensive substitution [1].

Stereospecific Diamino Acid Synthesis Precursor

Synthetic methodologies have established that trans-2-oxoimidazolidine-4-carboxylic acid derivatives can be efficiently converted to 2,3-diamino-3-phenylpropanoic acids, which are valuable chiral building blocks for peptide and pharmaceutical synthesis . The analogous structure of 3-(2-Oxoimidazolidin-1-yl)-3-phenylpropanoic acid suggests its potential utility as a precursor in similar stereospecific transformations, providing access to novel diamino acid derivatives.

Application
Selection Property
Validation Focus
HPLC Impurity Reference Standard
Purity specification and lipophilicity profile
Chromatographic resolution and retention time verification
Fragment-Based Drug Discovery Scaffold
Low molecular weight and conformational rigidity
Hit generation and SAR library development
Stereospecific Synthesis Precursor
2-Oxoimidazolidine core reactivity
Conversion to chiral diamino acid building blocks
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